REACTION_CXSMILES
|
C([O:8][CH2:9][CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1([CH3:17])[CH3:16])C1C=CC=CC=1>CCO.[Pd]>[OH:8][CH2:9][CH:10]1[O:14][C:13](=[O:15])[NH:12][C:11]1([CH3:17])[CH3:16]
|
Type
|
CUSTOM
|
Details
|
the suspension stirred for 24 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
STIRRING
|
Details
|
the reaction was stirred under 450 PSI H2 for 5 days
|
Duration
|
5 d
|
Type
|
FILTRATION
|
Details
|
The mixture was filtered through celite
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
purified by column chromatography (1 to 10% methanol in dichloromethane)
|
Type
|
CUSTOM
|
Details
|
to give a clear liquid which
|
Reaction Time |
24 h |
Name
|
|
Type
|
|
Smiles
|
OCC1C(NC(O1)=O)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |